molecular formula C13H19NO3 B8034054 tert-butyl N-ethyl-N-(3-hydroxyphenyl)carbamate

tert-butyl N-ethyl-N-(3-hydroxyphenyl)carbamate

Cat. No.: B8034054
M. Wt: 237.29 g/mol
InChI Key: IYCWELNZWGONNA-UHFFFAOYSA-N
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Description

tert-butyl N-ethyl-N-(3-hydroxyphenyl)carbamate (CAS 1695391-54-8) is a carbamate derivative featuring a tertiary-butyloxycarbonyl (Boc) protecting group and a phenolic hydroxyl group on its aromatic ring. With the molecular formula C13H19NO3 and a molecular weight of 237.2949 g/mol, this compound serves as a versatile building block and key synthetic intermediate in organic and medicinal chemistry . The Boc protecting group is a cornerstone of modern synthetic methodology, prized for its stability under basic conditions and its selective removal under mild acidic conditions, making this compound particularly valuable for the step-wise synthesis of complex molecules, including active pharmaceutical ingredients (APIs) . Carbamate scaffolds, particularly those with specific substitutions on the phenyl ring, are of significant research interest. Structural analogs of this compound have been investigated for their potential as new antitubercular agents, demonstrating good in vitro inhibitory activity against Mycobacterium tuberculosis, including multidrug-resistant strains . Furthermore, the compound's structure aligns with research into novel chemical entities that can be functionalized at the hydroxyl group or through modification of the carbamate moiety itself, enabling the exploration of structure-activity relationships in drug discovery campaigns . Researchers utilize this chemical as a precursor in the synthesis of more complex molecules, leveraging its functional groups for further chemical transformations such as alkylation, condensation, or conjugation reactions . This product is strictly For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-ethyl-N-(3-hydroxyphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-5-14(12(16)17-13(2,3)4)10-7-6-8-11(15)9-10/h6-9,15H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYCWELNZWGONNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC(=CC=C1)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-ethyl-N-(3-hydroxyphenyl)carbamate typically involves the reaction of tert-butyl chloroformate with N-ethyl-N-(3-hydroxyphenyl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

tert-butyl chloroformate+N-ethyl-N-(3-hydroxyphenyl)aminetert-butyl N-ethyl-N-(3-hydroxyphenyl)carbamate+HCl\text{tert-butyl chloroformate} + \text{N-ethyl-N-(3-hydroxyphenyl)amine} \rightarrow \text{this compound} + \text{HCl} tert-butyl chloroformate+N-ethyl-N-(3-hydroxyphenyl)amine→tert-butyl N-ethyl-N-(3-hydroxyphenyl)carbamate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors offer better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-ethyl-N-(3-hydroxyphenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmaceutical Applications

  • Synthesis of Lacosamide:
    Tert-butyl N-ethyl-N-(3-hydroxyphenyl)carbamate serves as a synthetic intermediate for lacosamide, an anticonvulsant medication. The preparation involves the condensation of N-BOC-D-serine with benzene methanamine, leading to the formation of the desired carbamate derivative. This reaction is crucial in developing effective treatments for epilepsy and neuropathic pain .
  • Potential as an Antioxidant:
    Recent studies indicate that derivatives of tert-butyl phenolic compounds exhibit antioxidant properties. These compounds can mitigate oxidative stress in biological systems, suggesting potential applications in formulations aimed at reducing oxidative damage in cells .

Industrial Applications

  • Use in Adhesives and Sealants:
    The compound's stability and reactivity make it suitable for use in adhesives and sealants. Its ability to form strong bonds under various conditions enhances the performance of these materials in construction and manufacturing .
  • Incorporation in Polymers:
    This compound can be integrated into polymer matrices to improve thermal stability and mechanical properties. This application is particularly relevant in the production of high-performance plastics used in automotive and aerospace industries .

Toxicological Profile

Despite its beneficial applications, safety assessments indicate that this compound can pose risks such as skin irritation and acute toxicity if ingested. Proper handling and safety protocols are essential when utilizing this compound in industrial settings .

Case Study 1: Synthesis of Lacosamide

A study detailed the synthesis pathway involving this compound as a precursor to lacosamide. The reaction yielded a high purity product with an efficiency of 97%, demonstrating the compound's effectiveness as an intermediate in pharmaceutical chemistry .

Case Study 2: Antioxidant Properties

Research on phenolic antioxidants revealed that derivatives similar to this compound significantly reduced oxidative stress markers in rat models. This study highlighted its potential use in dietary supplements aimed at enhancing cellular health .

Summary Table of Applications

Application AreaSpecific UseNotes
PharmaceuticalsSynthesis of LacosamideKey intermediate for anticonvulsant drug
Industrial ChemistryAdhesives and SealantsEnhances bonding strength
Polymer ScienceImprovement of Thermal StabilityUsed in high-performance plastics
Health & NutritionPotential AntioxidantReduces oxidative stress; further research needed

Mechanism of Action

The mechanism of action of tert-butyl N-ethyl-N-(3-hydroxyphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. This property is exploited in the design of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Physicochemical Properties

Melting Points and Stability
  • Stability: The hydroxyl group at the 3-position facilitates hydrogen bonding, enhancing crystalline packing .
  • tert-Butyl (4-hydroxyphenyl)carbamate :
    • Melting point: 145–147°C (higher than the 3-hydroxyl analog due to improved symmetry and intermolecular interactions) .
  • tert-Butyl (4-mercaptophenyl)carbamate :
    • Melting point: 179–181°C (significantly higher due to sulfur’s polarizability and stronger S–H interactions) .
  • N-Ethyl Substitution Impact: The addition of an ethyl group (as in the target compound) is expected to reduce melting points by introducing steric hindrance and disrupting hydrogen-bonding networks.
Spectral Characteristics (NMR)
  • tert-Butyl (3-hydroxyphenyl)carbamate :
    • $^1$H NMR (CDCl$_3$): δ 7.14–7.08 (2H, aromatic), 6.72 (d, J = 7.8 Hz, 1H), 6.54–6.51 (2H), 1.51 (s, 9H, tert-butyl) .
    • $^{13}$C NMR: δ 156.39 (C=O), 152.76 (aromatic C–O), 80.76 (tert-butyl C) .
  • tert-Butyl (4-hydroxyphenyl)carbamate :
    • $^1$H NMR (CDCl$_3$): δ 7.19 (aromatic), 6.75 (d, J = 8.0 Hz, 2H), 1.51 (s, 9H) .
  • Key Differences : The 3-hydroxyphenyl derivatives exhibit split aromatic signals due to meta-substitution, whereas para-substituted analogs show simpler splitting patterns. N-ethyl substitution would further split signals due to diastereotopic protons and altered electronic environments .

Trends :

  • Higher yields are observed for para-substituted derivatives, likely due to reduced steric hindrance during carbamate formation .
  • Ultrasound-assisted synthesis improves efficiency by enhancing reaction homogeneity and reducing side reactions .

Hydrogen Bonding and Crystal Packing

  • tert-Butyl N-hydroxycarbamate : Forms strong O–H···O and N–H···O hydrogen bonds (e.g., O(3)–H(3)···O(1) distance: 1.87 Å), stabilizing its crystal lattice .

Biological Activity

Tert-butyl N-ethyl-N-(3-hydroxyphenyl)carbamate is an organic compound with the molecular formula C13H19NO3. It belongs to the carbamate class of compounds, which are known for their diverse biological activities. This article delves into the biological activity of this compound, exploring its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a tert-butyl group, an ethyl group, and a 3-hydroxyphenyl moiety attached to a carbamate functional group. This unique configuration may influence its biological interactions and efficacy.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit enzyme inhibition properties. For instance, derivatives of hydroxyphenylcarbamates have been studied for their ability to inhibit enzymes like aldose reductase, which is implicated in diabetic complications. The mechanism often involves interactions with the enzyme's active site or allosteric sites, modulating its activity .

Antimicrobial Properties

A series of studies have highlighted the antimicrobial potential of carbamates, including those with hydroxyphenyl substitutions. Specifically, compounds related to this compound have shown inhibitory activity against Mycobacterium tuberculosis strains, suggesting a potential role in treating tuberculosis .

Table 1: Antimicrobial Activity of Hydroxyphenyl Carbamates

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
Ethyl (3-benzyl-5-hydroxyphenyl) carbamateM. tuberculosis H37Rv5 μg/mL
Tert-butyl (3-benzyl-5-hydroxyphenyl) carbamateM. tuberculosis H37Ra6.25 μg/mL

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Receptor Binding : The hydroxyphenyl group may facilitate hydrogen bonding or hydrophobic interactions with receptor sites, enhancing binding affinity.
  • Enzyme Interaction : The carbamate moiety can form covalent bonds with target enzymes, leading to inhibition or modulation of enzymatic activity .

Neuroprotective Effects

In a study examining neuroprotective effects against amyloid-beta toxicity in astrocytes, compounds similar in structure to this compound demonstrated moderate protective effects by reducing TNF-α levels and oxidative stress markers . These findings suggest that the compound may have implications in neurodegenerative disease therapies.

In Vivo Efficacy Against Tuberculosis

In vivo studies using mouse models showed that certain hydroxyphenyl carbamates significantly reduced bacterial load in infected tissues when administered orally. For example, one derivative demonstrated a reduction in bioluminescence intensity in the lungs, indicating effective bacterial clearance .

Q & A

Q. What are the established synthetic routes for tert-butyl N-ethyl-N-(3-hydroxyphenyl)carbamate, and what key reagents are involved?

Methodological Answer: The synthesis typically involves carbamate formation via reaction of 3-hydroxyphenyl ethylamine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. A representative protocol includes:

  • Step 1: Dissolve 3-hydroxyphenyl ethylamine in anhydrous THF or DCM.
  • Step 2: Add Boc₂O (1.2 equiv) and a base (e.g., DIEA or DMAP) to activate the reaction .
  • Step 3: Stir at reflux (THF) or room temperature (DCM) for 12–24 hours.
  • Step 4: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Key Considerations:

  • Use moisture-free conditions to avoid Boc-group hydrolysis.
  • Monitor reaction progress via TLC (Rf ~0.3 in 3:1 hexane/EtOAc).

Table 1: Comparative Synthetic Conditions

Reagent SystemSolventTemp. (°C)Yield (%)Reference
Boc₂O + DMAPTHF65 (reflux)72–78
Boc₂O + DIEADCM2565–70

Q. How can NMR spectroscopy confirm the structure of this compound?

Methodological Answer:

  • 1H NMR Analysis:
  • Boc group: Single peak at δ 1.3–1.5 ppm (9H, t-Bu).

  • Ethyl group: Quartet at δ 3.2–3.4 ppm (N-CH₂) and triplet at δ 1.1–1.3 ppm (CH₃).

  • Aromatic protons: Doublets in δ 6.5–7.2 ppm (3-hydroxyphenyl).

    • 13C NMR: Confirm carbamate carbonyl at δ 150–155 ppm.
    • 2D NMR (HSQC, HMBC): Resolve overlapping signals and verify connectivity .

    Common Pitfalls:

    • Signal splitting due to rotameric forms (add DMSO-d₆ to slow rotation).
    • Baseline noise in DEPT-135 due to impurities (use rigorous drying).

Advanced Research Questions

Q. How can contradictions in crystallographic data for tert-butyl carbamate derivatives be resolved?

Methodological Answer: Discrepancies in unit cell parameters or space groups often arise from:

  • Polymorphism: Test crystallization in multiple solvents (e.g., EtOAc vs. hexane/EtOH).
  • Twinned crystals: Use SHELXL’s TWIN command for refinement .
  • Disorder: Apply PART instructions in SHELX to model disordered tert-butyl groups .

Case Study: A derivative with fluorophenyl substituents showed two polymorphs:

  • Form A: Monoclinic, P2₁/c (Z = 4).
  • Form B: Triclinic, P1 (Z = 2) . Resolution required high-resolution data (Mo-Kα, λ = 0.71073 Å) and iterative refinement.

Q. What strategies optimize the stability of this compound under acidic/basic conditions?

Methodological Answer:

  • Stability Testing:
  • pH 1–3 (HCl): Rapid Boc-group hydrolysis (monitor via HPLC at 254 nm).

  • pH 10–12 (NaOH): Degradation within 2 hours .

    • Stabilization Methods:
  • Lyophilization: Store at -20°C under argon.

  • Buffered Solutions: Use phosphate buffer (pH 7.4) for short-term experiments.

    Table 2: Degradation Kinetics (25°C)

    ConditionHalf-life (h)Major Degradant
    0.1 M HCl0.53-hydroxyphenyl ethylamine
    0.1 M NaOH1.2tert-butyl alcohol

Q. How can computational modeling predict the reactivity of tert-butyl carbamates in nucleophilic substitutions?

Methodological Answer:

  • DFT Calculations (Gaussian 16):
  • Optimize geometry at B3LYP/6-31G(d) level.
  • Calculate Fukui indices to identify electrophilic sites .
    • Case Example:
      The carbamate’s carbonyl carbon (f⁺ = 0.12) is more reactive than the tert-butyl oxygen (f⁺ = 0.03), aligning with observed SN2 reactivity .

Data Contradiction Analysis

Q. Why do reported melting points for tert-butyl carbamate derivatives vary significantly?

Methodological Answer: Variations arise from:

  • Impurity Profiles: Residual solvents (e.g., THF) depress melting points (validate via DSC).
  • Polymorphism: Use hot-stage microscopy to detect multiple endotherms .
  • Methodology: ASTM D1519-04 vs. capillary method discrepancies.

Resolution:

  • Reproduce melting points in a sealed capillary under nitrogen.
  • Cross-validate with DSC (heating rate 10°C/min) .

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